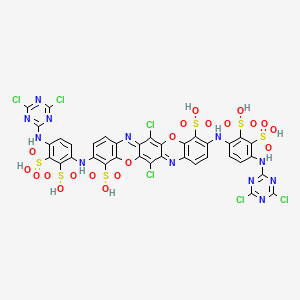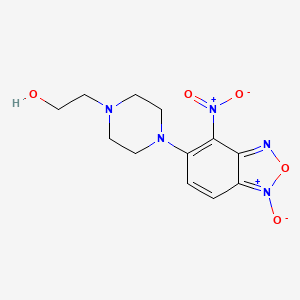
Benzofurazan, 5-(4-(2-hydroxyethyl)-1-piperazinyl)-4-nitro-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzofurazan, 5-(4-(2-hydroxyethyl)-1-piperazinyl)-4-nitro-, 1-oxide is a complex organic compound known for its unique chemical structure and properties This compound belongs to the benzofurazan family, which is characterized by a fused benzene and furan ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzofurazan, 5-(4-(2-hydroxyethyl)-1-piperazinyl)-4-nitro-, 1-oxide typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of benzofurazan to introduce the nitro group, followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The final step involves the oxidation of the compound to form the 1-oxide derivative. Reaction conditions often include the use of strong acids for nitration, organic solvents for substitution reactions, and oxidizing agents for the final oxidation step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzofurazan, 5-(4-(2-hydroxyethyl)-1-piperazinyl)-4-nitro-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzofurazan, 5-(4-(2-hydroxyethyl)-1-piperazinyl)-4-nitro-, 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of Benzofurazan, 5-(4-(2-hydroxyethyl)-1-piperazinyl)-4-nitro-, 1-oxide involves its interaction with specific molecular targets. The nitro group and piperazine ring play crucial roles in its reactivity. The compound can act as an electron donor or acceptor, facilitating various biochemical reactions. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofurazan: The parent compound without the nitro and piperazine groups.
Nitrobenzofurazan: Similar structure but lacks the piperazine ring.
Piperazinylbenzofurazan: Contains the piperazine ring but lacks the nitro group.
Uniqueness
Benzofurazan, 5-(4-(2-hydroxyethyl)-1-piperazinyl)-4-nitro-, 1-oxide is unique due to the combination of the nitro group, piperazine ring, and benzofurazan core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
65427-76-1 |
|---|---|
Formule moléculaire |
C12H15N5O5 |
Poids moléculaire |
309.28 g/mol |
Nom IUPAC |
2-[4-(4-nitro-1-oxido-2,1,3-benzoxadiazol-1-ium-5-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C12H15N5O5/c18-8-7-14-3-5-15(6-4-14)10-2-1-9-11(12(10)16(19)20)13-22-17(9)21/h1-2,18H,3-8H2 |
Clé InChI |
DEYZVATZOOLFDK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCO)C2=C(C3=NO[N+](=C3C=C2)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



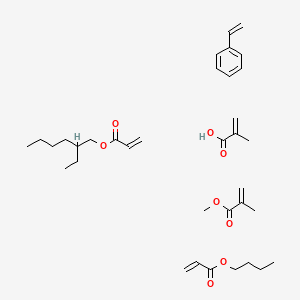
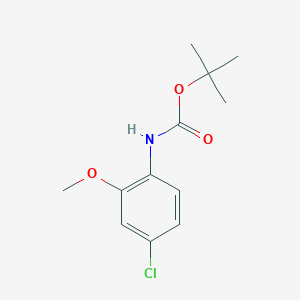

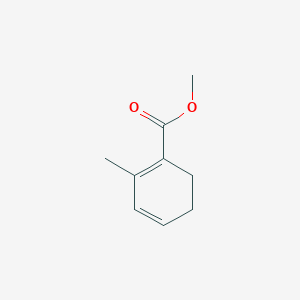

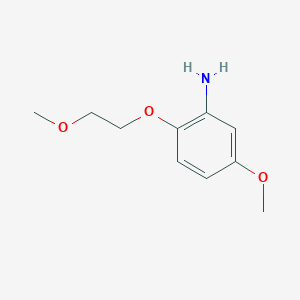
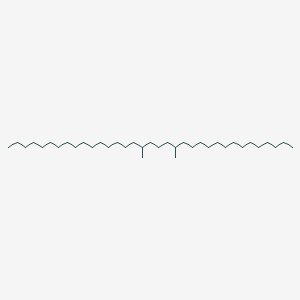

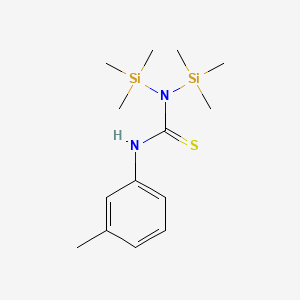


![4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid](/img/structure/B13789474.png)
